![molecular formula C20H20N2O6 B14881116 N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide involves several steps. One common method is the Hantzsch reaction, which involves the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with corresponding α-halocarbonyl compounds in THF or 1,4-dioxane solvent . The reaction can be carried out with or without a base catalyst, although the use of a base catalyst can shorten the reaction time
Analyse Des Réactions Chimiques
2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions may produce fluorenyl alcohols .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorenyl derivatives . In medicine, it is being investigated for its antimicrobial properties, particularly against multidrug-resistant microorganism strains .
Mécanisme D'action
The mechanism of action of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide can be compared with other similar compounds, such as (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine and (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine . These compounds share similar structural features and photophysical properties but may differ in their specific applications and biological activities. The uniqueness of 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide lies in its combination of structural elements and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C20H20N2O6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H20N2O6/c23-12(10-21-17(20(26)27)9-18(24)25)11-28-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,17,21,23H,9-11H2,(H,24,25)(H,26,27) |
Clé InChI |
QJFIMXKNKTZMBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNC(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)

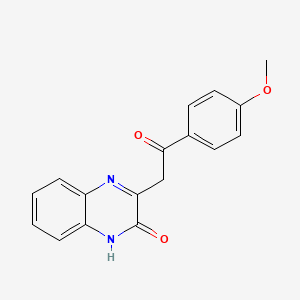
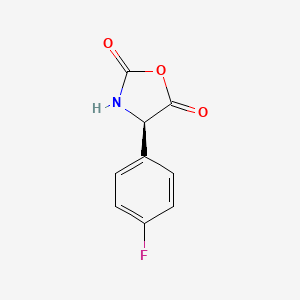

![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
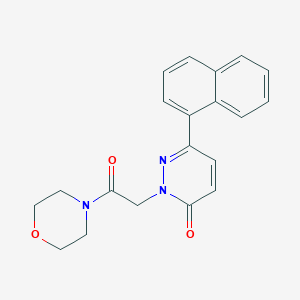
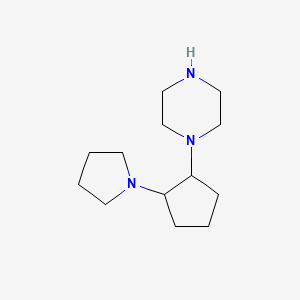


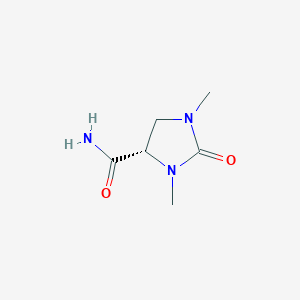
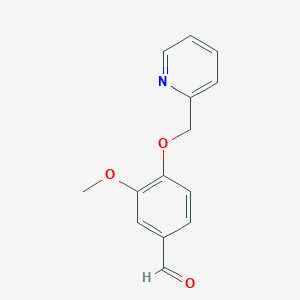
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)
